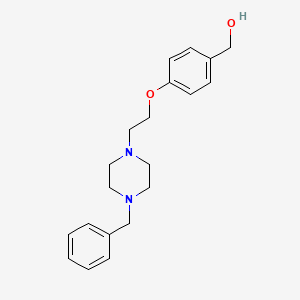
(4-(2-(4-ベンジルピペラジン-1-イル)エトキシ)フェニル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol” is a chemical compound with the molecular formula C20H26N2O2 . It has been studied for its potential biological activities .
Synthesis Analysis
A series of compounds similar to “(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol” were synthesized and evaluated for their in vitro antiproliferative activity . The synthesis process involved the use of various chemical reactions and techniques .Molecular Structure Analysis
The molecular structure of “(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol” is defined by its molecular formula, C20H26N2O2 . Further details about its structure can be found in chemical databases .Chemical Reactions Analysis
The chemical reactions involving “(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol” are part of its synthesis process . More specific details about these reactions would require further study.Physical and Chemical Properties Analysis
The physical and chemical properties of “(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol” can be found in chemical databases . These properties include its molecular structure and formula .科学的研究の応用
プロテオミクス研究
この化合物は、プロテオミクス研究用の生化学試薬として購入可能です。プロテオミクス研究は、プロテオームとその機能の研究を対象としています。 プロテオミクスは、生物体内のタンパク質の構造、機能、相互作用を探索するためのさまざまな方法論を包含する複雑な分野です .
抗菌活性
「(4-(2-(4-ベンジルピペラジン-1-イル)エトキシ)フェニル)メタノール」と構造的に関連する化合物の抗菌活性を示す研究が行われています。 これらの研究では、多くの場合、分子モデリングとドッキングシミュレーションを使用して、これらの化合物が細菌タンパク質とどのように相互作用するかを予測します .
将来の方向性
作用機序
Target of Action
Similar compounds have been found to exhibit antimicrobial activity . They are believed to interact with proteins such as oxidoreductase .
Mode of Action
It is suggested that the compound may interact with its target proteins, leading to changes in their function . This interaction could potentially inhibit the growth of microbes, thus exhibiting antimicrobial activity .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbes, leading to their inhibition .
Pharmacokinetics
The compound’s molecular properties such as its molecular weight (32643 g/mol) and polar surface area (36 Ų) suggest that it may have reasonable bioavailability .
Result of Action
The result of the compound’s action is likely the inhibition of microbial growth, given its potential antimicrobial activity . This is likely achieved through its interaction with target proteins and interference with essential biochemical pathways .
生化学分析
Biochemical Properties
(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit good antibacterial activity by interacting with oxidoreductase enzymes . The nature of these interactions often involves hydrophobic interactions between the aromatic moieties of the ligand and the lipophilic residues of the binding site .
Cellular Effects
The effects of (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain bacterial cells by disrupting their metabolic processes . Additionally, it can modulate gene expression by binding to specific DNA sequences or interacting with transcription factors.
Molecular Mechanism
The molecular mechanism of action of (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to form stable enzyme-inhibitor complexes with oxidoreductase enzymes, which are stabilized by hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to a disruption in the bacterial cell’s metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been observed to cause sustained inhibition of bacterial growth, indicating its potential for prolonged antimicrobial activity.
Dosage Effects in Animal Models
The effects of (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth. At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Threshold effects have been noted, where a specific dosage is required to achieve significant antimicrobial activity without causing adverse effects.
Metabolic Pathways
(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of metabolites that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways in bacterial cells.
Transport and Distribution
The transport and distribution of (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with binding proteins that facilitate its transport across cellular membranes.
Subcellular Localization
The subcellular localization of (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the cell can affect its efficacy in inhibiting bacterial growth and modulating cellular processes.
特性
IUPAC Name |
[4-[2-(4-benzylpiperazin-1-yl)ethoxy]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-17-19-6-8-20(9-7-19)24-15-14-21-10-12-22(13-11-21)16-18-4-2-1-3-5-18/h1-9,23H,10-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWSENUTGPBKPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)CO)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594823 |
Source


|
| Record name | {4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937604-12-1 |
Source


|
| Record name | {4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


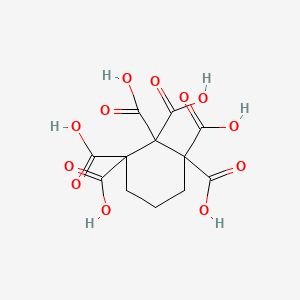
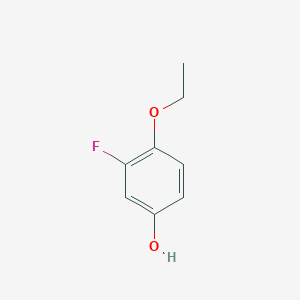
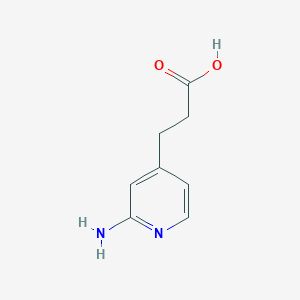
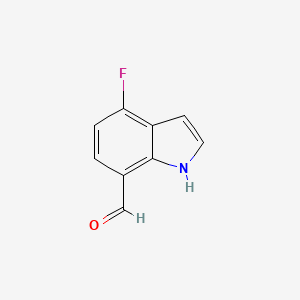
![7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1342209.png)



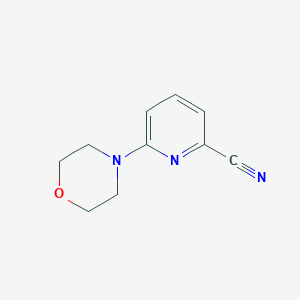
![[3-(2-Furyl)phenyl]methylamine](/img/structure/B1342224.png)
![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)
![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)
